molecular formula C12H13FN2O5S B2389435 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine CAS No. 2418649-51-9

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine

Cat. No.: B2389435
CAS No.: 2418649-51-9
M. Wt: 316.3
InChI Key: XAXDVWBQAZVDRH-UHFFFAOYSA-N
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Description

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the fluorosulfonyloxy and carbamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common reagents and conditions for these reactions include specific temperatures, pressures, and the presence of catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages.

    Industry: It may be used in the development of new materials or as a component in industrial processes that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved in these interactions can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine stands out due to its unique combination of functional groups and its resulting chemical properties. Similar compounds may include other pyridine derivatives with different substituents, such as:

  • 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-chloropyridine
  • 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-bromopyridine

Properties

IUPAC Name

3-(3,6-dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O5S/c13-21(17,18)20-11-4-10(6-14-7-11)12(16)15-5-9-2-1-3-19-8-9/h2,4,6-7H,1,3,5,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXDVWBQAZVDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CNC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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